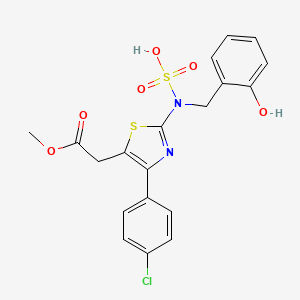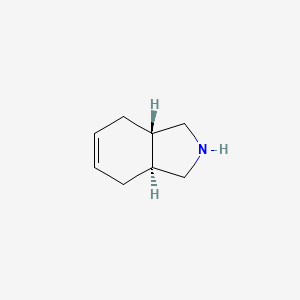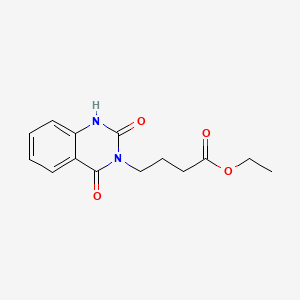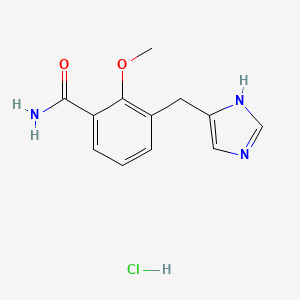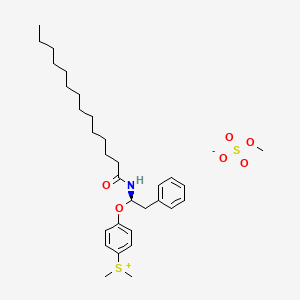
6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. The presence of the pyrazole moiety in this compound adds to its chemical versatility and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline typically involves multi-step organic reactions. One common approach is the condensation of an ergoline precursor with a pyrazole derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone or potassium bromide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced ergoline derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
科学研究应用
6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological activities, including potential use as an anti-migraine or anti-Parkinsonian agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
8-beta-(1-phenyl-1H-pyrazol-5-yl)ergoline: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
6-Methyl-8-beta-(1-phenyl-1H-pyrazol-5-yl)ergoline: Similar structure but with a phenyl group on the pyrazole ring.
Uniqueness
6-Methyl-8-beta-(1-methyl-pyrazol-5-yl)ergoline is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
116979-28-3 |
|---|---|
分子式 |
C19H22N4 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(6aR,9R)-7-methyl-9-(2-methylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-11-13(17-6-7-21-23(17)2)8-15-14-4-3-5-16-19(14)12(10-20-16)9-18(15)22/h3-7,10,13,15,18,20H,8-9,11H2,1-2H3/t13-,15?,18-/m1/s1 |
InChI 键 |
BOBRHRIQEWERCH-JGNDPHQUSA-N |
手性 SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C |
规范 SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


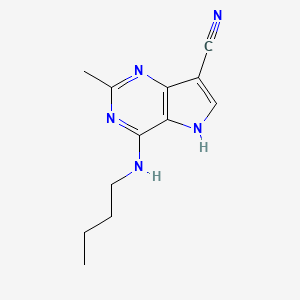

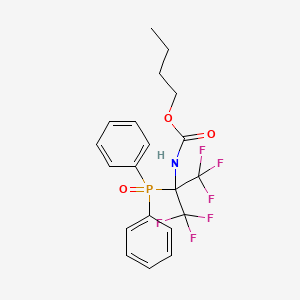

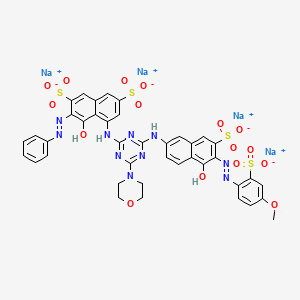
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)

